Exclusive vs. Permissive Codon Decoding: ncm5Um Restricts Wobble Pairing to A, Whereas ncm⁵U and mcm⁵U Read G-Ending Codons
In the yeast tRNAᴸᵉᵘ(U*AA) anticodon, ncm5Um restricts wobble base pairing exclusively to A of the UUA leucine codon [1]. By contrast, tRNAs carrying ncm⁵U or mcm⁵U side chains (without a 2′-O-methyl) promote decoding of G‑ending codons [2]. This functional divergence is a consequence of the 2′-O-methyl group, which constrains the sugar conformation and reduces the conformational flexibility required for U·G wobble pairing. No other xm⁵U modification combines both the 5‑carbamoylmethyl and 2′-O‑methyl features simultaneously [3]. The evidence derives from chromatographic characterization, mass spectrometry, and in vitro translation assays across the cited studies.
| Evidence Dimension | Wobble codon decoding specificity |
|---|---|
| Target Compound Data | ncm5Um: exclusively decodes A of UUA codon (U·A pairing); no detectable U·G reading [1] |
| Comparator Or Baseline | ncm⁵U / mcm⁵U: decode G‑ending codons; s²‑containing derivatives read both A‑ and G‑ending codons [2] |
| Quantified Difference | Qualitative functional switch from permissive (ncm⁵U/mcm⁵U) to restrictive (ncm5Um) decoding. Quantitative frameshift reporter data for the mcm⁵‑deficient context show a 10‑fold increase in +1 frameshifting when the mcm⁵ side chain is lost (elp3Δ mutant vs. wild type) [4]. |
| Conditions | Yeast tRNAᴸᵉᵘ(U*AA) sequencing and codon‑binding assays; S. cerevisiae elp3Δ mutant luciferase/β‑galactosidase bicistronic reporters [4] |
Why This Matters
For experiments that require exclusive UUA codon reading (e.g., leucine codon reassignment, frameshift reporter systems, or tRNA engineering), substitution with ncm⁵U or mcm⁵U produces false G‑reading signals that cannot be corrected post hoc.
- [1] Glasser, A.L., et al. Presence and coding properties of 2′-O-methyl-5-carbamoylmethyluridine (ncm5Um) in the wobble position of the anticodon of tRNAᴸᵉᵘ(U*AA) from brewer's yeast. FEBS Lett. 1992, 314(3), 381–385. View Source
- [2] Johansson, M.J.O., Esberg, A., Huang, B., Björk, G.R., Byström, A.S. Eukaryotic wobble uridine modifications promote a functionally redundant decoding system. Mol. Cell. Biol. 2008, 28(10), 3301–3312. View Source
- [3] Gray, M.W. Structural analysis of O2′-methyl-5-carbamoylmethyluridine, a newly discovered constituent of yeast transfer RNA. Biochemistry 1976, 15(14), 3046–3051. View Source
- [4] Tükenmez, H., Xu, H., Esberg, A., Byström, A.S. The role of wobble uridine modifications in +1 translational frameshifting in eukaryotes. Nucleic Acids Res. 2015, 43(19), 9489–9499. View Source
